
tert-Butyl (2S)-2-(2-aminoethanesulfonyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2S)-2-(2-aminoethanesulfonyl)propanoate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a tert-butyl group, an aminoethanesulfonyl moiety, and a propanoate backbone, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S)-2-(2-aminoethanesulfonyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tert-butyl ester: This can be achieved by reacting tert-butyl alcohol with an appropriate acid chloride or anhydride under acidic conditions.
Introduction of the aminoethanesulfonyl group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Final coupling: The final step involves coupling the intermediate with a suitable amino acid derivative under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors have been employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .
化学反応の分析
Types of Reactions
tert-Butyl (2S)-2-(2-aminoethanesulfonyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Various substituted sulfonyl derivatives.
科学的研究の応用
tert-Butyl (2S)-2-(2-aminoethanesulfonyl)propanoate has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug for targeted delivery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of tert-Butyl (2S)-2-(2-aminoethanesulfonyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modify proteins or other biomolecules. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various biochemical pathways.
類似化合物との比較
Similar Compounds
- tert-Butyl (2S)-2-(2-aminoethanesulfonyl)butanoate
- tert-Butyl (2S)-2-(2-aminoethanesulfonyl)pentanoate
- tert-Butyl (2S)-2-(2-aminoethanesulfonyl)hexanoate
Uniqueness
tert-Butyl (2S)-2-(2-aminoethanesulfonyl)propanoate stands out due to its specific combination of functional groups, which imparts unique reactivity and stability. The presence of the tert-butyl group provides steric protection, making it less prone to unwanted side reactions. Additionally, the aminoethanesulfonyl moiety offers opportunities for further functionalization and derivatization, enhancing its versatility in various applications.
特性
分子式 |
C9H19NO4S |
|---|---|
分子量 |
237.32 g/mol |
IUPAC名 |
tert-butyl (2S)-2-(2-aminoethylsulfonyl)propanoate |
InChI |
InChI=1S/C9H19NO4S/c1-7(15(12,13)6-5-10)8(11)14-9(2,3)4/h7H,5-6,10H2,1-4H3/t7-/m0/s1 |
InChIキー |
BRCZEMQGXZBBEP-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](C(=O)OC(C)(C)C)S(=O)(=O)CCN |
正規SMILES |
CC(C(=O)OC(C)(C)C)S(=O)(=O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


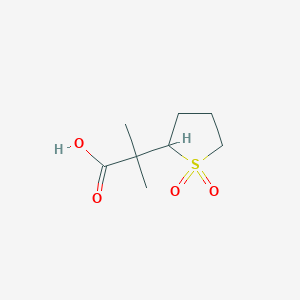

![2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B13206829.png)
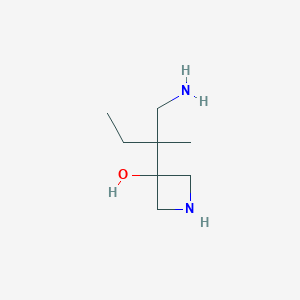
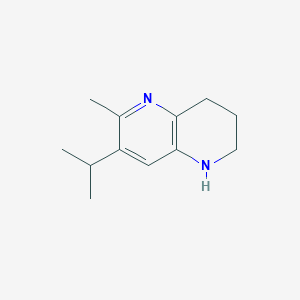
![5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B13206848.png)
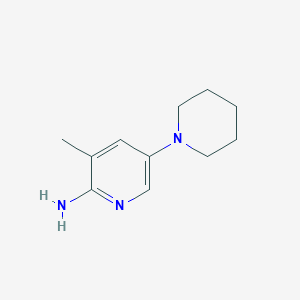
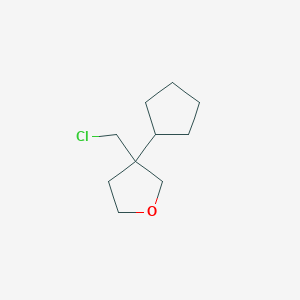
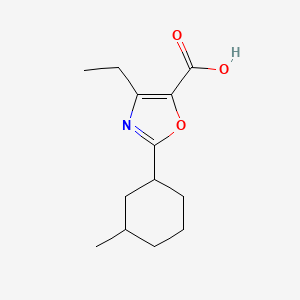

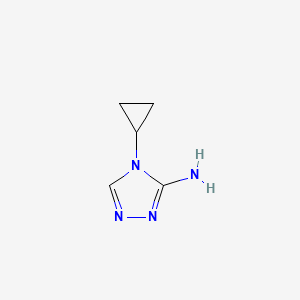
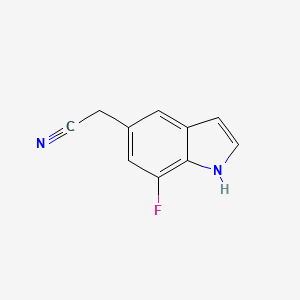
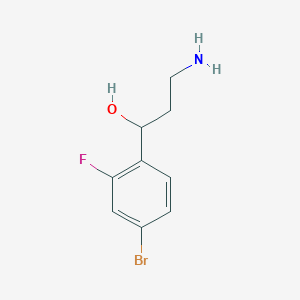
![2-Oxa-7-azaspiro[4.5]decan-6-one](/img/structure/B13206887.png)
